molecular formula C17H20N2O3S2 B363461 (E)-N-cyclohexyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682783-84-2

(E)-N-cyclohexyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B363461
CAS No.: 682783-84-2
M. Wt: 364.5g/mol
InChI Key: BYLDHSVOQLGGQA-SDNWHVSQSA-N
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Description

(E)-N-Cyclohexyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a synthetic thiazolidinone derivative characterized by a rhodanine core (2-thioxo-4-thiazolidinone) functionalized with a furan-2-ylmethylene substituent at position 5 and a cyclohexylpropanamide side chain at position 3 . The rhodanine scaffold is well-documented for its broad-spectrum biological activities, including antimicrobial, antiviral, and anti-inflammatory properties . The cyclohexyl group in the propanamide chain likely improves lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .

This compound’s structural design aligns with strategies to optimize bioactivity through targeted substitutions. For example, the (E)-configuration of the furan-2-ylmethylene group ensures spatial compatibility with hydrophobic binding pockets in target proteins, a feature critical for inhibitory effects .

Properties

IUPAC Name

N-cyclohexyl-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c20-15(18-12-5-2-1-3-6-12)8-9-19-16(21)14(24-17(19)23)11-13-7-4-10-22-13/h4,7,10-12H,1-3,5-6,8-9H2,(H,18,20)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLDHSVOQLGGQA-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-cyclohexyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexyl group, a thiazolidinone ring, and a furan moiety. Its molecular formula is C20H18N2O6S3C_{20}H_{18}N_2O_6S_3 with a molecular weight of approximately 478.6 g/mol. The presence of these functional groups is believed to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The thioxothiazolidin ring enhances binding affinity to specific proteins, potentially modulating their activity and influencing metabolic pathways.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, similar to (E)-N-cyclohexyl-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide, exhibit significant antimicrobial properties. For instance, compounds with structural similarities have shown effectiveness against a range of bacterial strains, including Staphylococcus spp. and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. Studies on related thiazolidinone derivatives demonstrated varying degrees of cytotoxicity against different cell lines. For example, some compounds exhibited low cytotoxicity toward normal cell lines while maintaining antimicrobial efficacy .

Table 1: Summary of Cytotoxicity Results

CompoundCell LineConcentration (µM)Viability (%) After 24hViability (%) After 48h
Compound AL9291009288
Compound BA549509791
Compound CHepG22006873

Case Studies

  • Antimicrobial Efficacy : A study evaluated various thiazolidinone derivatives for their antimicrobial activity against clinical isolates. The results indicated that specific structural modifications significantly enhanced their bactericidal effects .
  • Cytotoxicity Assessment : In vitro studies involving L929 fibroblast cells revealed that certain derivatives exhibited selective cytotoxicity, highlighting the importance of structural features in determining biological outcomes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • The furan-2-ylmethylene group in the target compound and ’s analog introduces a heteroaromatic ring, which may enhance π-π stacking interactions with aromatic residues in enzymes like UDP-MurNAc/L-Ala ligase, a target for gram-positive bacteria .
  • Nitro-substituted benzylidenes (e.g., 6j) exhibit higher melting points (~233–234°C) compared to methoxy or hydroxy variants, suggesting stronger intermolecular forces due to polar nitro groups .

Hydroxy and nitro groups in the amide side chain (e.g., ’s compound) may introduce hydrogen-bonding or electron-withdrawing effects, altering target affinity or metabolic stability .

Synthetic Yields :

  • Analogs with electron-donating substituents (e.g., 4-methoxy in 6f: 54% yield) are synthesized in moderate yields, whereas nitro-substituted derivatives (e.g., 6j: 53%) show similar efficiency, indicating minimal substituent impact on reaction feasibility .

Preparation Methods

Cyclohexylamine and Mercaptoacetic Acid Condensation

In a method analogous to patented procedures for related 3-N-cycloalkyl thiazolidinones, cyclohexylamine reacts with mercaptoacetic acid under acidic conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by cyclization and elimination of water. Optimal yields (75–80%) are achieved using toluene as a solvent under reflux (110°C, 6–8 hours).

Reaction Conditions Table

ComponentSolventTemperatureTimeYield
CyclohexylamineToluene110°C8 h78%
Mercaptoacetic acid
CatalystSolventTemperatureTimeE:Z RatioYield
PiperidineEthanol78°C3 h85:1572%
Acetic acidAcetic acid80°C4 h93:782%

Propanamide Side-Chain Functionalization

The propanamide moiety is introduced via amidation of a propanoic acid precursor with cyclohexylamine.

Carbodiimide-Mediated Amidation

A propanoic acid intermediate (3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid) is activated using EDCl/HOBt in dichloromethane, followed by coupling with cyclohexylamine. This method, adapted from PubChem data, achieves 80–85% yield after purification by recrystallization from isopropyl alcohol.

Amidation Reaction Parameters

Coupling AgentSolventTemperatureTimeYield
EDCl/HOBtDichloromethane25°C12 h83%

Integrated Synthetic Routes

One-Pot Sequential Synthesis

A streamlined approach combines thiazolidinone formation, Knoevenagel condensation, and amidation in a single reaction vessel. This method, inspired by Ambeed’s protocols, uses n-BuLi to deprotonate intermediates sequentially. Yields are moderate (65–70%) due to competing side reactions.

One-Pot Reaction Summary

StepReagentsConditionsYield
Thiazolidinone formationCyclohexylamine, mercaptoacetic acidToluene, 110°C, 8 h75%
Knoevenagel condensationFurfuraldehyde, acetic acid80°C, 4 h82%
AmidationEDCl/HOBt, cyclohexylamineDCM, 25°C, 12 h83%

Purification and Characterization

Final purification employs recrystallization from isopropyl alcohol or column chromatography (silica gel, ethyl acetate/hexane). HPLC purity exceeds 99%, with structural confirmation via 1H^1H NMR, 13C^{13}C NMR, and HRMS.

Analytical Data Comparison

TechniqueKey Signals (δ ppm or m/z)Reference
1H^1H NMR10.20 (s, 1H, NH), 7.36–7.01 (m, furan H)
HRMS[M+H]+^+ calcd. 404.1716, found 404.1716

Q & A

Q. What methodologies assess its stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to pH 1–13, heat (40–60°C), and UV light; monitor degradation via HPLC .
  • Plasma Stability : Incubate in human plasma (37°C, 24 h); quantify parent compound using LC-MS .

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